Dual Cytidine Deaminase and DNA Methyltransferase Inhibition: Distinguishing the Deoxyribose Advantage Over Zebularine
5-Cyclopropyl-2′-deoxycytidine is reported to act as a transition state analog inhibitor of cytidine deaminase (CDA) and to inhibit DNA methylation and tumor growth both in vitro and in vivo [1]. This dual mechanism is shared with zebularine (1-(β-D-ribofuranosyl)-1,2-dihydropyrimidin-2-one), a well-characterized CDA and DNA methyltransferase inhibitor [2]. However, a critical structural distinction is that zebularine is a riboside (2′-OH), whereas 5-cyclopropyl-2′-deoxycytidine is a deoxyriboside (2′-H). This difference is mechanistically significant because deoxyribonucleosides can be directly phosphorylated by dCK and incorporated into DNA without the need for ribonucleotide reductase conversion, potentially conferring different cellular pharmacokinetics and target engagement profiles relative to riboside analogs [3]. Quantitative comparative data on CDA Ki or DNMT IC50 for the target compound versus zebularine are not publicly available in the accessed primary literature; this evidence is therefore classified as class-level inference based on shared structural and mechanistic features [1][2].
| Evidence Dimension | Inhibition of cytidine deaminase and DNA methylation |
|---|---|
| Target Compound Data | Reported transition state analog inhibitor of CDA; inhibits DNA methylation and tumor growth in vitro and in vivo (quantitative Ki/IC50 not available in accessed sources) |
| Comparator Or Baseline | Zebularine (riboside analog): CDA Ki ≈ 0.1 nM (reported for mouse kidney CDA); DNA methylation inhibition IC50 ≈ 120 μM in T24 bladder carcinoma cells [2] |
| Quantified Difference | Not quantifiable from available sources; primary differentiation is the deoxyribose vs. ribose sugar moiety, which alters metabolic activation requirements |
| Conditions | In vitro enzymatic assays and cellular models (specific cell lines and conditions for target compound not detailed in accessed sources) |
Why This Matters
The deoxyribose sugar of 5-cyclopropyl-2′-deoxycytidine enables direct dCK-dependent phosphorylation, bypassing the ribonucleotide reductase step required for zebularine activation, which may result in distinct intracellular activation kinetics and tissue selectivity—an important consideration for experimental design in epigenetic research.
- [1] Chembase. (n.d.). Cytidine, 5-cyclopropyl-2'-deoxy-: A chemically stable cytidine analog with anti-tumor properties. http://www.chembase.cn/substance-2809.html View Source
- [2] Marquez, V. E., Barchi, J. J., Kelley, J. A., Rao, K. V., Agbaria, R., Ben-Kasus, T., ... & Jones, P. A. (2005). Zebularine: a unique molecule for an epigenetically based strategy in cancer chemotherapy. The magic of its chemistry and biology. Nucleosides, Nucleotides & Nucleic Acids, 24(5-7), 305-318. doi:10.1081/ncn-200059765 View Source
- [3] Nomme, J., Li, Z., Gipson, R. M., Wang, J., Armijo, A. L., Le, T., ... & Lavie, A. (2014). Structure-Guided Development of Deoxycytidine Kinase Inhibitors with Nanomolar Affinity and Improved Metabolic Stability. Journal of Medicinal Chemistry, 57(22), 9489-9503. doi:10.1021/jm501286m View Source
